N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with significant chemical properties and potential applications in various scientific fields. This compound is categorized under amides, specifically as a derivative of bicyclic dioxo compounds. Its molecular formula is , with a molecular weight of 341.4 g/mol, and it has been assigned the CAS number 622355-31-1 .
This compound falls into the category of bicyclic compounds due to its bicyclo[2.2.1] structure, which consists of two bridged carbon rings. It is also classified as an amide, characterized by the presence of a carbonyl group adjacent to a nitrogen atom.
The synthesis of N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves multi-step organic reactions that may include:
The synthesis may involve the use of catalysts and specific reaction conditions (e.g., temperature, solvent) to facilitate the formation of the desired product while minimizing side reactions. For example, metal catalysts may be employed in some steps to enhance reaction efficiency .
The molecular structure of N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide features:
The compound's structural representation can be illustrated using SMILES notation: CC(C)C1(C(=O)N(C)C(=O)C1=O)CC2=C(C=C(C=C2)C(C)C)C(C)C . The stereochemistry and spatial arrangement are crucial for understanding its reactivity and interaction with biological systems.
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide may participate in various chemical reactions such as:
The stability of the compound under different conditions (e.g., pH, temperature) influences its reactivity profile. Reaction kinetics and mechanisms would need to be studied to optimize conditions for desired transformations.
Research into similar compounds suggests that structural modifications can significantly alter bioactivity; thus, understanding the precise mechanism would require further experimental validation.
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is expected to exhibit:
Key chemical properties include:
Relevant data regarding these properties can be found in material safety data sheets or chemical databases .
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has potential applications in:
Continued research will likely unveil further applications as more about this compound's properties and mechanisms are understood.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: